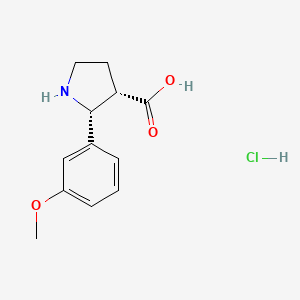

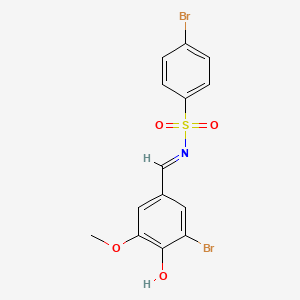

![molecular formula C17H18N4O4S2 B2751825 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851979-76-5](/img/structure/B2751825.png)

4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .Applications De Recherche Scientifique

Antiviral Activity

Benzothiazole derivatives have been studied for their potential antiviral properties. Specifically, compounds with a benzothiazole unit have shown moderate to good activity against Tobacco Mosaic Virus (TMV) . This suggests that our compound of interest could be explored for its efficacy in controlling viral infections in plants, which is significant for agricultural bioengineering and crop protection.

Anti-inflammatory Properties

The benzothiazole moiety is also associated with anti-inflammatory activity. Research indicates that certain benzothiazole derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . This points to the potential use of our compound in the development of new anti-inflammatory drugs, possibly offering a novel therapeutic approach for inflammation-related diseases.

Antitumor Activity

Compounds containing benzothiazole structures have been found to possess antitumor activities . The methoxy group and the sulfonamide linkage in the compound could contribute to its ability to act against tumor cells. This application is particularly relevant in medicinal chemistry, where the compound could be part of new oncology treatments.

Antibacterial and Antifungal Applications

Benzothiazoles are known for their antibacterial and antifungal effects. The compound could be utilized in the synthesis of new agents that target a variety of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Chelating Agent in Coordination Chemistry

The presence of nitrogen atoms in the benzothiazole and hydrazinecarbonyl groups makes the compound a potential chelating agent. It could be used to form complexes with various metals, which have applications in catalysis, material science, and even as potential antimicrobial agents .

Agricultural Bioengineering

The benzothiazole unit’s bioactivity extends to agricultural applications. Derivatives of this compound could be synthesized to create pesticides or growth regulators, contributing to sustainable agriculture practices by enhancing crop resilience and yield .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the production of prostaglandins by blocking the COX enzymes, thereby affecting the inflammatory response pathway .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects due to their diverse activities . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory effects by inhibiting the COX enzymes .

Propriétés

IUPAC Name |

4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)13-7-4-11(5-8-13)16(22)19-20-17-18-14-9-6-12(25-3)10-15(14)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHXTZWHNJAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

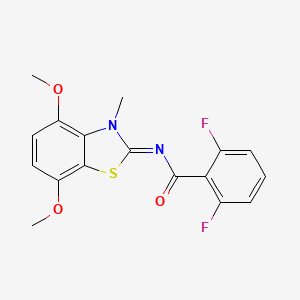

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

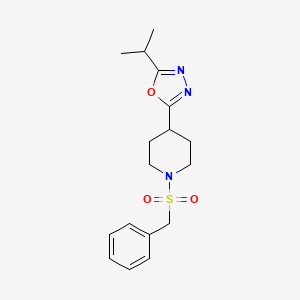

![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2751745.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)